
Phtpp
Overview
Description
- It acts as a highly selective antagonist of estrogen receptor beta (ERβ) .
- ERβ is a nuclear receptor involved in various physiological processes, including gene regulation and cell signaling .
PHTPP: (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a synthetic, nonsteroidal compound.
Preparation Methods
Synthetic Routes: PHTPP can be synthesized using specific chemical reactions.
Reaction Conditions: The exact conditions depend on the synthetic route chosen.
Industrial Production: While I don’t have specific industrial production methods, research laboratories typically prepare this compound for scientific studies.
Chemical Reactions Analysis
Reactivity: PHTPP undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions vary, but typical reactions involve organic chemistry techniques.
Major Products: These reactions yield derivatives or modified forms of this compound, contributing to its versatility.
Scientific Research Applications
Cancer Research
PHTPP has been extensively studied for its role in breast cancer treatment. It functions primarily as an antagonist to ERβ, which is implicated in the proliferation of breast cancer stem cells (BCSCs).
Case Study: Breast Cancer Stem Cells
In a study investigating the effects of this compound on breast cancer stem cells derived from patients, it was found that this compound significantly reduced mammosphere formation induced by estrogen and other selective estrogen receptor modulators. Specifically:
- Mammosphere Formation : this compound treatment resulted in a 53.7% reduction in luminal tumors and a 45.5% reduction in triple-negative breast cancer (TNBC) tumors compared to untreated controls. This indicates a strong potential for this compound to inhibit BCSC proliferation and maintain tumor growth suppression .
- Tumor Volume Reduction : In patient-derived xenograft models, this compound treatment led to a significant reduction in tumor volume (up to 75.9% ) compared to control groups .
Mechanistic Studies on ERβ
This compound's selectivity for ERβ over ERα allows researchers to dissect the specific roles of these receptors in various biological processes.
Cell Proliferation and Apoptosis
In vitro assays demonstrated that this compound does not alter lactate dehydrogenase activity, indicating minimal cytotoxic effects at concentrations ranging from 1 μM to 75 μM . Furthermore, it was shown that:
- This compound effectively neutralizes the proliferative effects of estrogen on cell lines expressing ERβ, confirming its role as a selective antagonist .
Implications for Therapeutic Strategies
The findings surrounding this compound suggest its potential as a therapeutic agent for targeting ERβ in cancers where this receptor is overexpressed or plays a critical role.
Targeting Triple-Negative Breast Cancer
Triple-negative breast cancers lack effective targeted therapies due to their complex biology. Research indicates that:
- This compound can reduce tumor growth significantly in ERβ-positive TNBC models, suggesting that targeting this receptor may represent a viable strategy for developing new treatments .
Comparative Efficacy with Other Compounds
This compound's efficacy has been compared with other selective estrogen receptor modulators (SERMs) and antagonists.
Compound | Mechanism | Efficacy on ERβ | Notes |
---|---|---|---|
This compound | Antagonist | High (36-fold selectivity over ERα) | Effective in reducing BCSC proliferation |
DPN | Agonist | Activates ERβ | Stimulates growth; counteracted by this compound |
MPP | Antagonist | Moderate | Less selective than this compound |
Mechanism of Action
- PHTPP selectively binds to ERβ, acting as a silent antagonist.
- It modulates ERβ-mediated gene expression, affecting downstream pathways.
- Molecular targets include specific genes and transcription factors.
Comparison with Similar Compounds
Unique Features: PHTPP’s selectivity for ERβ (36-fold over ERα) sets it apart.
Similar Compounds:
Biological Activity
PHTPP, or bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol , is a selective antagonist of the estrogen receptor beta (ERβ). This compound has gained attention in recent years for its potential therapeutic applications, particularly in the context of breast cancer and other estrogen-related diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for treatment.
This compound functions primarily as an ERβ antagonist. By selectively inhibiting ERβ, this compound can modulate various biological pathways influenced by estrogen signaling. Research indicates that this compound significantly reduces the activity of ERβ, leading to various physiological changes in target cells.
- Inhibition of cAMP Production : this compound has been shown to reduce follicle-stimulating hormone (FSH)-mediated cyclic adenosine monophosphate (cAMP) production by 80% (p < 0.01), while having no effect on basal cAMP levels .
- Impact on Glycolysis and Oxidative Metabolism : In studies involving breast cancer stem cells (BSCs), this compound treatment resulted in a significant increase in maximal respiratory capacity (2.7-fold increase, p = 0.007) compared to controls, indicating a shift towards oxidative metabolism when ERβ is inhibited .
Effects on Cancer Cell Lines
This compound's biological activity has been extensively studied in various cancer cell lines, particularly breast cancer models.
- Reduction of Mammosphere Formation : In experiments with luminal A and triple-negative breast cancer cells, this compound treatment led to a statistically significant reduction in mammosphere numbers (53.7% reduction in luminal tumors, p = 0.04; 45.5% reduction in triple-negative tumors, p < 0.001). This suggests that this compound may inhibit the proliferation of cancer stem cells .
- Cell Cycle Modulation : this compound treatment has been associated with alterations in cell cycle dynamics. Specifically, it has been observed to induce cell cycle arrest in G2/M phase under certain conditions, impacting cell viability and proliferation rates .
Study 1: Estrogen Receptor β and Breast Cancer Stem Cells
A study published in Cell Reports demonstrated that combining standard endocrine therapy with this compound could enhance tumor regression in breast cancer models. The study found that co-treatment with this compound neutralized the stimulatory effects of estradiol and DPN on mammosphere formation, indicating its potential as a therapeutic agent against BSCs .
Study 2: Oxidative Stress and Cell Viability
Another investigation highlighted the role of this compound in modulating oxidative stress responses in prostate epithelial cells. The study indicated that treatment with this compound resulted in increased expression of superoxide dismutase (SOD1), suggesting a protective role against oxidative damage .
Data Tables
To summarize the findings related to this compound's biological activity, the following tables provide key data points from various studies:
Q & A
Basic Research Questions
Q. How to formulate a research question for studying Phtpp's biochemical mechanisms?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound interact with [specific enzyme/pathway] under varying pH conditions?"
- Begin with a literature review to identify gaps in understanding this compound’s binding affinity or catalytic roles .
- Prioritize questions that address reproducibility challenges in existing studies, such as discrepancies in this compound’s solubility or stability across experimental setups .
Q. What experimental design frameworks are suitable for studying this compound's structural properties?
- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) adapted for chemical research:
- Population: this compound’s crystalline/amorphous forms.
- Intervention: X-ray diffraction (XRD) vs. NMR spectroscopy.
- Outcome: Resolve contradictions in reported bond angles or lattice parameters .
- Include controls for environmental variables (temperature, humidity) to ensure replicability .
Q. How to conduct a literature review on this compound’s pharmacological potential?
- Methodological Answer :
- Use keyword combinations (e.g., "this compound AND pharmacokinetics NOT industrial synthesis") in databases like PubMed or Web of Science.
- Critically evaluate sources for methodological flaws, such as small sample sizes in in vivo studies or lack of dose-response data .
- Synthesize findings into a comparative table (e.g., IC50 values across cell lines, assay types) to highlight inconsistencies .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported toxicity profiles across studies?
- Methodological Answer :
- Perform a meta-analysis of dose-dependent toxicity data, stratifying by model organism (e.g., murine vs. zebrafish) and exposure duration.
- Apply statistical tests (ANOVA, Bayesian inference) to identify confounding variables (e.g., solvent choice, purity thresholds) .
- Use sensitivity analysis to quantify the impact of outlier datasets .
Q. What integrative approaches are effective for studying this compound’s role in multi-omics pathways?
- Methodological Answer :
- Combine transcriptomic, proteomic, and metabolomic data using network pharmacology models to map this compound’s interactions.
- Validate hypotheses via CRISPR-Cas9 gene knockout experiments targeting predicted this compound-binding proteins .
- Address data integration challenges (e.g., batch effects, normalization) through computational pipelines like Galaxy or KNIME .
Q. How to design a validation protocol for this compound’s computational docking predictions?
- Methodological Answer :
- Compare molecular docking results (AutoDock Vina, Schrödinger) with experimental binding assays (SPR, ITC).
- Quantify discrepancies using root-mean-square deviation (RMSD) and adjust force-field parameters iteratively .
- Publish negative results to mitigate publication bias in computational studies .
Q. Methodological and Ethical Considerations
Q. What data management strategies ensure transparency in this compound research?
- Methodological Answer :
- Develop a Data Management Plan (DMP) compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Include raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv .
- Document metadata comprehensively (e.g., instrument calibration logs, solvent lot numbers) .
Q. How to address ethical challenges in sharing this compound-related datasets with proprietary constraints?
- Methodological Answer :
- Use data anonymization for sensitive datasets (e.g., industrial collaborations) by removing vendor-specific synthesis protocols.
- Negotiate data-sharing agreements upfront, specifying embargo periods and attribution requirements .
- Cite partial datasets with digital object identifiers (DOIs) to maintain traceability .
Q. Tables for Comparative Analysis
Table 1 : Reported IC50 Values of this compound Across Assay Types
Table 2 : Validation Metrics for this compound Docking Simulations
Software | Predicted Binding Energy (kcal/mol) | Experimental ΔG (kcal/mol) | RMSD (Å) |
---|---|---|---|
AutoDock Vina | -9.2 | -8.5 ± 0.3 | 1.8 |
Schrödinger Glide | -8.7 | -8.1 ± 0.2 | 2.1 |
Properties
IUPAC Name |
4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPAUSGTAHLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458573 | |
Record name | PHTPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
805239-56-9 | |
Record name | PHTPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805239569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHTPP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHTPP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82CVN36N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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